molecular formula C23H23NO5 B214305 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B214305
M. Wt: 393.4 g/mol
InChI Key: BLLYBLJKKVYXEA-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound is also known as YO-01027 and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the inhibition of the Notch signaling pathway. This pathway is involved in cell differentiation, proliferation, and apoptosis. Inhibition of this pathway can lead to the suppression of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and decrease the expression of various genes involved in cancer development. It has also been found to have anti-inflammatory effects and can potentially be used in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments include its ability to inhibit the Notch signaling pathway, its potential use in cancer research, and its anti-inflammatory effects. However, the limitations include the need for further studies to determine its efficacy and safety in humans.

Future Directions

There are several future directions for the study of 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one. These include further studies on its potential use in cancer research, its anti-inflammatory effects, and its safety and efficacy in humans. Additionally, further studies can be conducted to determine its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
In conclusion, 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that has potential use in scientific research. Its ability to inhibit the Notch signaling pathway, its potential use in cancer research, and its anti-inflammatory effects make it a promising compound for further study. However, further studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one involves several steps. The initial step involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 3-bromoprop-2-enoyl chloride to form 4-(1,3-benzodioxol-5-yl)-2-bromo-3-butenoic acid. This intermediate is then reacted with 3-amino-1-butanol to form the final product.

Scientific Research Applications

3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been found to have various scientific research applications. It has been studied for its potential use in cancer research, as it has been found to inhibit the Notch signaling pathway. This pathway is involved in the development of various types of cancer, and inhibiting it can potentially lead to the development of new cancer treatments.

properties

Product Name

3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

3-[(E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-enyl]-1-butyl-3-hydroxyindol-2-one

InChI

InChI=1S/C23H23NO5/c1-2-3-12-24-19-7-5-4-6-18(19)23(27,22(24)26)14-17(25)10-8-16-9-11-20-21(13-16)29-15-28-20/h4-11,13,27H,2-3,12,14-15H2,1H3/b10-8+

InChI Key

BLLYBLJKKVYXEA-CSKARUKUSA-N

Isomeric SMILES

CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)/C=C/C3=CC4=C(C=C3)OCO4)O

SMILES

CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C=CC3=CC4=C(C=C3)OCO4)O

Canonical SMILES

CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C=CC3=CC4=C(C=C3)OCO4)O

Origin of Product

United States

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